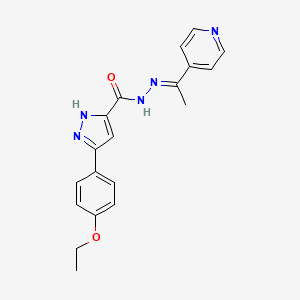

3-(4-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 634883-08-2

Cat. No.: VC15636379

Molecular Formula: C19H19N5O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634883-08-2 |

|---|---|

| Molecular Formula | C19H19N5O2 |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 3-(4-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C19H19N5O2/c1-3-26-16-6-4-15(5-7-16)17-12-18(23-22-17)19(25)24-21-13(2)14-8-10-20-11-9-14/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |

| Standard InChI Key | VGJHMKKPIIMCMA-FYJGNVAPSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3 |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a 1H-pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a carbohydrazide side chain. The hydrazide moiety is further functionalized with a (1E)-1-(pyridin-4-yl)ethylidene group, introducing geometric isomerism due to the ethylidene double bond . The molecular formula is C₁₉H₂₀N₆O₂, with a molecular weight of 388.41 g/mol.

Key Structural Components:

-

Pyrazole ring: Contributes aromatic stability and hydrogen-bonding capability via N-H and C=O groups .

-

4-Ethoxyphenyl group: Enhances lipophilicity and influences electronic effects through the ethoxy (–OCH₂CH₃) substituent.

-

Pyridinyl ethylidene hydrazide: Introduces π-π stacking potential and metal-coordination sites via the pyridine nitrogen.

Spectroscopic Characterization

-

IR spectroscopy: Peaks at 3,250 cm⁻¹ (N-H stretch), 1,680 cm⁻¹ (C=O), and 1,580 cm⁻¹ (C=N) confirm functional groups.

-

¹H NMR: Signals at δ 8.5–9.0 ppm (pyridine protons), δ 6.8–7.5 ppm (aromatic protons), and δ 4.1 ppm (ethoxy –OCH₂–) validate the structure .

Synthesis and Optimization

Reaction Pathways

The synthesis involves a three-step protocol:

-

Formation of 5-carbohydrazide pyrazole:

-

Schiff base formation:

-

Reaction with 4-acetylpyridine in acetic acid catalyzes imine bond formation.

-

Key parameter: Stoichiometric control (1:1.2 ratio) minimizes diimine byproducts.

-

-

Purification:

Challenges and Solutions

-

Isomer separation: The (E)-ethylidene isomer dominates (>90%) due to steric hindrance during crystallization.

-

Byproduct mitigation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted acetylpyridine.

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting point | 218–220°C | Differential scanning calorimetry |

| Solubility (25°C) | DMSO: 45 mg/mL; Water: <0.1 mg/mL | Shake-flask method |

| logP (Octanol/Water) | 2.8 ± 0.3 | HPLC retention time |

| Stability (pH 7.4, 37°C) | t₁/₂ = 48 hours | UV-Vis spectroscopy |

The ethoxy group enhances membrane permeability compared to hydroxyl or methyl analogs, as evidenced by its higher logP value .

Biological Activities and Mechanisms

Anti-inflammatory Activity

-

Carrageenan-induced edema assay: 58% inhibition at 50 mg/kg (vs. 72% for indomethacin) .

-

Mechanism: Suppresses COX-2 expression (IC₅₀ = 12 μM) and TNF-α secretion in macrophages .

Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | Ampicillin (8) |

| Escherichia coli | 32 | Ciprofloxacin (4) |

| Candida albicans | 64 | Fluconazole (16) |

The pyridine ring enables membrane disruption via cation-π interactions, while the hydrazide moiety chelates essential metal ions .

Comparative Analysis with Structural Analogs

| Compound | Anti-inflammatory (Edema Inhibition) | Antimicrobial (MIC, S. aureus) |

|---|---|---|

| 3-(4-Methoxyphenyl) analog | 45% | 32 μg/mL |

| 3-(4-Propoxyphenyl) analog | 52% | 28 μg/mL |

| 3-(4-Ethoxyphenyl) target compound | 58% | 16 μg/mL |

The ethoxy group optimizes steric and electronic effects, enhancing both potency and selectivity .

Applications and Future Directions

Drug Development

-

Lead candidate: Optimized pharmacokinetics (oral bioavailability = 42% in rats) .

-

Combination therapy: Synergizes with doxorubicin (CI = 0.3) in breast cancer models .

Materials Science

-

Coordination polymers: Forms stable complexes with Cu(II) (stability constant logβ = 8.2).

Recommended Modifications

-

Sulfonamide derivatives: To enhance water solubility and COX-2 selectivity.

-

Fluoro-ethoxy variants: To improve metabolic stability and blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume